molecular formula C29H25N3O B11524381 N,N-dimethyl-4-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]aniline

N,N-dimethyl-4-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]aniline

Cat. No.: B11524381
M. Wt: 431.5 g/mol
InChI Key: GJUDEJGBNRYVLA-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]aniline is a complex organic compound that features a unique structure combining aniline, phenoxyphenyl, and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]aniline typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N-dimethyl-4-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(N,N-dimethylaniline): Another compound with similar structural features but different functional groups.

    N,N-Dimethyl-4,4’-azodianiline: Shares the dimethylaniline moiety but has an azo linkage instead of the imidazole ring.

Uniqueness

N,N-dimethyl-4-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]aniline is unique due to its combination of the imidazole ring with phenoxyphenyl and aniline groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

Molecular Formula

C29H25N3O

Molecular Weight

431.5 g/mol

IUPAC Name

N,N-dimethyl-4-[5-(4-phenoxyphenyl)-4-phenyl-1H-imidazol-2-yl]aniline

InChI

InChI=1S/C29H25N3O/c1-32(2)24-17-13-23(14-18-24)29-30-27(21-9-5-3-6-10-21)28(31-29)22-15-19-26(20-16-22)33-25-11-7-4-8-12-25/h3-20H,1-2H3,(H,30,31)

InChI Key

GJUDEJGBNRYVLA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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